Innate defense regulator 1018

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IDR-1018 is a synthetic peptide belonging to the class of innate defense regulators. These peptides are designed to mimic natural host defense peptides, which play a crucial role in the immune system by protecting the host against pathogenic microorganisms. IDR-1018 is known for its ability to kill bacteria and regulate various immune functions, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

IDR-1018 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

In an industrial setting, the production of IDR-1018 involves scaling up the solid-phase peptide synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. The peptide is then purified using techniques like high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

IDR-1018 undergoes various chemical reactions, including:

Oxidation: IDR-1018 can be oxidized, leading to the formation of disulfide bonds between cysteine residues, which can affect its structure and function.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues in IDR-1018 can be substituted with other residues to modify its properties and enhance its activity

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Specific amino acid derivatives and coupling reagents in the presence of a base

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of IDR-1018, as well as modified peptides with enhanced or altered properties .

Scientific Research Applications

Immunomodulatory Functions

1. Modulation of Neutrophil Activity:

IDR-1018 has been shown to modulate neutrophil functions, enhancing the innate immune response against microbial infections. In studies, it increased the production of chemokines and cytokines essential for effective immune responses, thereby aiding in the recruitment and activation of neutrophils during infections .

2. Anti-inflammatory Effects:

The peptide has demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). For instance, at a concentration of 50 µg/ml, IDR-1018 reduced TNF-α production by 89% in response to lipopolysaccharide (LPS) stimulation, indicating its potential in managing inflammatory disorders .

Wound Healing Applications

IDR-1018 has been extensively studied for its role in wound healing:

1. Enhanced Wound Closure:

In vivo studies have shown that IDR-1018 significantly accelerates wound healing in models infected with Staphylococcus aureus. In non-diabetic mice, treatment with IDR-1018 resulted in a dose-dependent increase in wound closure rates compared to control groups. The highest doses led to 14-28% smaller wound areas within several days post-treatment .

2. Re-epithelialization:

IDR-1018 promotes re-epithelialization more effectively than other peptides like LL-37 and HB-107, demonstrating lower cytotoxicity towards skin cells. This characteristic is crucial for successful wound healing, particularly in cases where traditional therapies may fail .

Case Study 1: Wound Healing in Non-Diabetic Mice

In a controlled study involving non-diabetic murine models, IDR-1018 was applied to wounds infected with S. aureus. Results indicated that wounds treated with IDR-1018 showed accelerated healing compared to untreated controls, highlighting its efficacy in promoting tissue regeneration and reducing infection rates .

Case Study 2: Infection Control in Orthopedic Implants

Research focusing on orthopedic infections demonstrated that IDR-1018 could reduce S. aureus infections associated with implants. The peptide's immunomodulatory effects contributed to decreased inflammation and enhanced integration of the implants into surrounding tissues, suggesting its potential utility in surgical settings .

Comparative Efficacy

| Parameter | IDR-1018 | LL-37 | HB-107 |

|---|---|---|---|

| Cytotoxicity | Low | Moderate | Moderate |

| Wound Closure Rate | High | Moderate | Low |

| Re-epithelialization | Significant | Moderate | Low |

| Anti-inflammatory Response | Strong | Moderate | Weak |

Mechanism of Action

IDR-1018 exerts its effects through multiple mechanisms:

Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Immune Modulation: It regulates the functions of macrophages and neutrophils, enhancing their ability to respond to infections and inflammation.

Wound Healing: It promotes the recruitment and activation of mast cells, which play a crucial role in the wound healing process .

Comparison with Similar Compounds

Similar Compounds

LL-37: A natural host defense peptide with antimicrobial and immune-modulating properties.

HB-107: A peptide derived from human host defense peptides, known for its wound healing activities.

Synoeca-MP: An antimicrobial peptide with activity against several bacteria of clinical importance

Uniqueness of IDR-1018

IDR-1018 is unique due to its low toxicity and broad spectrum of immunomodulatory activities. Unlike some other peptides, it does not rely solely on direct antimicrobial activity but also modulates host immune responses, making it a versatile therapeutic agent .

Biological Activity

Innate Defense Regulator 1018 (IDR-1018) is a synthetic host defense peptide (HDP) that exhibits significant biological activity, particularly in the realms of immunomodulation, wound healing, and neuroprotection. This article delves into its biological activities, supported by case studies and research findings.

1. Immunomodulatory Effects

IDR-1018 has been shown to modulate immune responses without exerting direct antimicrobial effects. It selectively induces chemokine responses and suppresses pro-inflammatory responses, making it a promising candidate for anti-infective and anti-inflammatory therapies.

- Mechanism of Action : IDR-1018 interacts with immune cells, leading to altered cytokine production and enhanced wound healing processes. Research indicates that it can activate human mast cells and modulate neutrophil adhesion and activation markers, which are crucial for effective immune responses .

2. Wound Healing

IDR-1018 has demonstrated accelerated wound healing properties in various models, particularly in non-diabetic conditions.

- Case Study Findings : In a study involving S. aureus infected porcine wounds, IDR-1018 significantly improved healing rates compared to controls . The peptide's ability to enhance fibroblast cellular respiration and maintain cell viability at higher concentrations further supports its therapeutic potential .

| Model | Effect of IDR-1018 | Control Peptides |

|---|---|---|

| Non-diabetic Wounds | Accelerated healing | LL-37, HB-107 (less effective) |

| Diabetic Wounds | No significant improvement | N/A |

3. Neuroprotective Properties

IDR-1018 has been investigated for its neuroprotective effects in models of perinatal brain injury.

- Research Findings : In studies on neonatal mice subjected to hypoxia-ischemia, IDR-1018 administration resulted in reduced inflammatory mediators and protection of both gray and white matter in the brain . The peptide was effective when administered post-injury, showcasing its potential as a therapeutic agent in neonatal brain injury scenarios.

Biodistribution Studies

A comprehensive study on the pharmacokinetics of IDR-1018 revealed crucial insights into its biodistribution and toxicity profiles.

- Administration Routes : When administered intravenously (IV), IDR-1018 showed poor circulation at lower doses but was lethal at higher doses due to respiratory arrest caused by lung damage. Conversely, subcutaneous (SQ) administration resulted in rapid absorption and renal clearance without significant systemic toxicity .

| Administration Route | Dose Range (mg/kg) | Effects |

|---|---|---|

| Intravenous | 2.5 - 13 | Lethality at higher doses |

| Subcutaneous | 3 | Rapid absorption, renal clearance |

Properties

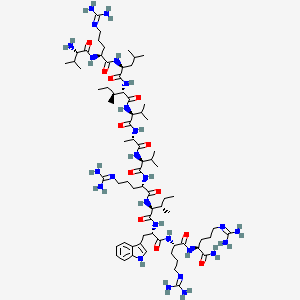

Molecular Formula |

C71H126N26O12 |

|---|---|

Molecular Weight |

1535.9 g/mol |

IUPAC Name |

(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C71H126N26O12/c1-14-39(11)54(66(108)93-50(33-42-34-86-44-23-17-16-22-43(42)44)61(103)89-46(25-19-29-83-69(76)77)58(100)88-45(56(73)98)24-18-28-82-68(74)75)96-60(102)48(27-21-31-85-71(80)81)91-65(107)53(38(9)10)94-57(99)41(13)87-64(106)52(37(7)8)95-67(109)55(40(12)15-2)97-62(104)49(32-35(3)4)92-59(101)47(26-20-30-84-70(78)79)90-63(105)51(72)36(5)6/h16-17,22-23,34-41,45-55,86H,14-15,18-21,24-33,72H2,1-13H3,(H2,73,98)(H,87,106)(H,88,100)(H,89,103)(H,90,105)(H,91,107)(H,92,101)(H,93,108)(H,94,99)(H,95,109)(H,96,102)(H,97,104)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

InChI Key |

RNOHIZCXHRBFRE-MUOSHHONSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.